8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

Kinase inhibition Structure‑Activity Relationship Medicinal Chemistry

8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is a heterocyclic small molecule (C₆H₇BrN₆) belonging to the pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine family. This core scaffold has been explored as a purine bioisostere in medicinal chemistry programs, most notably as a platform for potent protein kinase CK2 inhibitors.

Molecular Formula C6H7BrN6
Molecular Weight 243.068
CAS No. 2168867-17-0
Cat. No. B2650798
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine
CAS2168867-17-0
Molecular FormulaC6H7BrN6
Molecular Weight243.068
Structural Identifiers
SMILESCC1=NN2C(=C1Br)N=C(N=C2N)N
InChIInChI=1S/C6H7BrN6/c1-2-3(7)4-10-5(8)11-6(9)13(4)12-2/h1H3,(H4,8,9,10,11)
InChIKeyRDBACIMOBVNLTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine (CAS 2168867-17-0): Baseline Identity and Current Evidence Gap


8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine is a heterocyclic small molecule (C₆H₇BrN₆) belonging to the pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine family. This core scaffold has been explored as a purine bioisostere in medicinal chemistry programs, most notably as a platform for potent protein kinase CK2 inhibitors [1]. However, as of the search date, no primary research article, patent, or public biological database contains quantitative activity data specifically for the 8‑bromo‑7‑methyl derivative. Information is confined to vendor catalog listings and physicochemical predictions.

Why Generic Substitution Fails for 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine: The Unquantified Risk


Within the pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine class, even minor changes to the C8 halogen or C7 substituent can profoundly alter kinase inhibitory potency, selectivity, and cellular activity [1]. The 8‑bromo‑7‑methyl pattern is synthetically accessible [2], but because no head‑to‑head pharmacological data exist for this exact compound versus its 8‑chloro, 8‑fluoro, or 7‑des‑methyl analogues, any assumed interchangeability is speculative. Procurement decisions that treat this compound as a simple “bromo‑for‑chloro” replacement therefore carry an unquantified risk of divergent biological performance.

Product‑Specific Quantitative Differentiation Evidence for 8‑Bromo‑7‑methylpyrazolo[1,5‑a][1,3,5]triazine‑2,4‑diamine


Absence of Direct Comparative Bioactivity Data

A comprehensive search of PubMed, PDB, ChEMBL, BindingDB, Google Patents, and major chemistry databases returned no quantitative IC₅₀, Kᵢ, or cellular activity data for 8‑bromo‑7‑methylpyrazolo[1,5‑a][1,3,5]triazine‑2,4‑diamine against any biological target. Consequently, no comparator‑based potency, selectivity, or ADMET differentiation can be claimed.

Kinase inhibition Structure‑Activity Relationship Medicinal Chemistry

Synthetic Accessibility of the 8‑Bromo‑7‑methyl Substitution Pattern

The 8‑bromo substituent can be introduced onto the pyrazolo[1,5‑a][1,3,5]triazine core via microwave‑assisted N‑bromosuccinimide (NBS) bromination, as demonstrated for the closely related 8‑bromo‑4‑chloro‑2‑(methylsulfanyl)pyrazolo[1,5‑a][1,3,5]triazine in 95% yield [1]. A visible‑light‑enhanced annulation method provides general access to pyrazolo[1,5‑a][1,3,5]triazine‑2,4‑diamines [2]. These published protocols confirm that the 8‑bromo‑7‑methyl‑2,4‑diamine pattern is synthetically feasible, but they do not provide any activity comparison with other halogenated or C7‑substituted analogues.

Synthetic methodology Microwave‑assisted synthesis One‑pot reaction

Class‑Level Biological Precedent for 8‑Bromo‑Substituted Pyrazolotriazines

In a historical study, 8‑bromo‑4‑(diethylamino)‑7‑phenylpyrazolo[1,5‑a][1,3,5]triazine was reported to be 185‑fold more potent than theophylline as a phosphodiesterase (PDE) inhibitor (rabbit lung PDE) [1]. This demonstrates that an 8‑bromo substituent can significantly enhance biological potency in the pyrazolotriazine series. However, the comparator is an unrelated chemotype (theophylline), not a direct structural analogue, and the biological target (PDE) differs from the kinase targets most commonly pursued with the 2,4‑diamine subclass. Extrapolation to the 8‑bromo‑7‑methyl‑2,4‑diamine is therefore suggestive but not quantitative.

Phosphodiesterase inhibition Kinase inhibition Structure‑Activity Relationship

Research Application Scenarios for 8‑Bromo‑7‑methylpyrazolo[1,5‑a][1,3,5]triazine‑2,4‑diamine Based on Available Evidence


Custom Synthesis Sourcing for Exploratory Kinase SAR

Given the established utility of pyrazolo[1,5‑a][1,3,5]triazine‑2,4‑diamines as kinase inhibitor scaffolds [1] and the availability of synthetic methodology for both the 8‑bromo [2] and 2,4‑diamine [3] features, procurement of 8‑bromo‑7‑methylpyrazolo[1,5‑a][1,3,5]triazine‑2,4‑diamine is rational for laboratories conducting systematic structure‑activity relationship (SAR) studies that require a brominated, methyl‑substituted congener in the C8/C7 positions. The compound would serve as a synthetic intermediate or a screening‑set member pending generation of primary pharmacological data.

Chemical Biology Probe Development Requiring a Halogenated Purine Bioisostere

The pyrazolo[1,5‑a][1,3,5]triazine core is recognised as a bioisostere of purine [2]. The 8‑bromo substituent provides a synthetic handle (e.g., for cross‑coupling reactions) and can occupy halogen‑binding pockets in kinase active sites, as observed in co‑crystal structures of related pyrazolotriazine CK2 inhibitors [1]. Researchers designing probe molecules that require a bromine atom for subsequent functionalisation or for X‑ray crystallographic phasing may select this compound on the basis of its substitution pattern, acknowledging that its biological activity remains uncharacterised.

Methodological Control in Synthetic Chemistry Development

The compound can serve as a substrate or reference standard in the development and optimisation of new synthetic methods targeting pyrazolo[1,5‑a][1,3,5]triazine‑2,4‑diamines, such as the visible‑light‑enhanced annulation protocol reported by Guo et al. [3]. Its procurement would be justified in a chemistry‑development context where the objective is to benchmark yield, purity, or scalability rather than to evaluate biological activity.

Quote Request

Request a Quote for 8-Bromo-7-methylpyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.